molecular formula C12H13ClN2OS B1454620 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1283109-41-0

4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No.: B1454620
CAS No.: 1283109-41-0
M. Wt: 268.76 g/mol
InChI Key: ZHGZXOKIJKCLDW-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a chloro group at the 4-position and a piperidin-4-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chloro Group: Chlorination at the 4-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be introduced via nucleophilic substitution, where the piperidine derivative reacts with the 2-position of the benzothiazole core under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group at the 4-position is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated derivatives or other substituted products.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The chloro and piperidin-4-yloxy groups may play a role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-Chloro-2-(piperidin-4-yloxy)pyrimidine
  • 4-Chloro-2-(piperidin-4-yloxy)quinoline
  • 4-Chloro-2-(piperidin-4-yloxy)benzoxazole

Comparison: 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties compared to pyrimidine, quinoline, or benzoxazole analogs

Properties

IUPAC Name

4-chloro-2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGZXOKIJKCLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254340
Record name Benzothiazole, 4-chloro-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283109-41-0
Record name Benzothiazole, 4-chloro-2-(4-piperidinyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283109-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 4-chloro-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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